(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate

Stability Hydrate stoichiometry Storage

The compound (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2,2-dihydroxyacetate (CAS 111969-64-3), commonly referred to as L-Menthyl glyoxylate hydrate (L-MGH), is a chiral ester derived from L-menthol and glyoxylic acid. It is primarily a white crystalline solid at room temperature with a molecular formula of C12H22O4 and a molecular weight of 230.30 g/mol.

Molecular Formula C12H22O4
Molecular Weight 230.3 g/mol
CAS No. 111969-64-3
Cat. No. B051595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate
CAS111969-64-3
Synonyms2,2-Dihydroxyacetic Acid (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl Ester;  Dihydroxyacetic Acid (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl Ester;  [1R-(1α,2β,5α)]-Dihydroxyacetic Acid 5-Methyl-2-(1-methylethyl)cyclohexyl Ester;  2,2-Dihydroxy
Molecular FormulaC12H22O4
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OC(=O)C(O)O)C(C)C
InChIInChI=1S/C12H22O4/c1-7(2)9-5-4-8(3)6-10(9)16-12(15)11(13)14/h7-11,13-14H,4-6H2,1-3H3
InChIKeyBWZMJRSMHQDFIT-KXUCPTDWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate (CAS 111969-64-3): Technical Procurement Profile


The compound (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2,2-dihydroxyacetate (CAS 111969-64-3), commonly referred to as L-Menthyl glyoxylate hydrate (L-MGH), is a chiral ester derived from L-menthol and glyoxylic acid [1]. It is primarily a white crystalline solid at room temperature with a molecular formula of C12H22O4 and a molecular weight of 230.30 g/mol . Its structural identity as a stable hydrate distinguishes it from the corresponding anhydrous glyoxylate ester. The compound serves a dual industrial role: as a critical chiral intermediate in the stereoselective synthesis of the antiviral drug Lamivudine, and as a designated reference standard (Lamivudine Impurity 20) for pharmaceutical quality control [1][2]. This dual functionality makes its procurement specification—particularly chiral purity and hydrate form—a decisive factor in both synthetic route design and regulatory compliance.

Procurement Risk Analysis: Why Generic Menthyl Glyoxylate Esters Cannot Substitute for CAS 111969-64-3


Generic substitution of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2,2-dihydroxyacetate with other menthyl glyoxylate species or similar chiral esters introduces unacceptable risk in regulated pharmaceutical environments. The compound's exact hydrate stoichiometry and specific stereochemistry (1R,2S,5R) are not incidental features; they directly control both synthetic diastereoselectivity and analytical accuracy as an impurity standard . For example, the anhydrous form (MW 212.29) differs in mass and reactivity, leading to altered reaction kinetics and potential byproduct formation. Similarly, the enantiomeric (1S,2R,5S)-menthyl glyoxylate hydrate would invert the chiral induction sense in asymmetric synthesis, rendering it unsuitable for Lamivudine intermediate preparation [1]. Furthermore, for use as a pharmacopeial impurity reference, regulatory guidance (ICH Q3A/Q3B) mandates the use of a well-characterized, specific impurity marker—not a surrogate. The following evidence documents where quantifiable performance gaps exist between CAS 111969-64-3 and its closest structural or functional analogs.

Quantitative Differentiation Evidence: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate vs. Closest Analogs


Thermal and Physical Stability: Hydrate vs. Anhydrous Menthyl Glyoxylate

The target compound exists as a defined monohydrate (MW 230.30) with a sharp, reproducible melting point of 76–80°C, indicative of a single crystalline phase . In contrast, the corresponding anhydrous menthyl glyoxylate (MW 212.29) is often an air-sensitive liquid or low-melting solid that is prone to hydration under ambient conditions, leading to variable composition . This hydration state directly impacts gravimetric accuracy in formulation and reagent preparation.

Stability Hydrate stoichiometry Storage

Diastereoselectivity in Diels-Alder Cycloaddition: L-Menthyl Glyoxylate Hydrate vs. 8-Phenylmenthyl Glyoxylate

In high-pressure [4+2] cycloaddition with buta-1,3-diene, the uncatalyzed reaction using (R)-menthyl glyoxylate (the chiral scaffold of CAS 111969-64-3) yields the cycloadduct with a diastereomeric excess (de) of only up to 15% [1]. The alternative chiral auxiliary (R)-8-phenylmenthyl glyoxylate, when used under identical high-pressure conditions, achieves a significantly higher diastereomeric excess (up to 58% de reported for the broader glyoxylate series) [1][2]. This positions the target compound as an economical but lower-induction chiral auxiliary, suitable for early-stage route scouting or processes where cost-per-kilogram outweighs maximizing de.

Diastereoselectivity Chiral auxiliary Diels-Alder

Chiral Purity and Identity as a Pharmacopeial Impurity Standard: Lamivudine Impurity 20 vs. Surrogate Impurity Markers

CAS 111969-64-3 is explicitly designated as Lamivudine Impurity 20, a process-related impurity arising from the L-MGH chiral intermediate route. Regulatory filings for Lamivudine require the use of this specific, well-characterized impurity marker to validate analytical methods (HPLC/LC-MS) for purity testing [1]. Surrogate impurities, such as Lamivudine Impurity I (Lamivudine-carboxylic acid), lack the exact retention time and mass spectral signature of Impurity 20, leading to inaccurate quantification and potential regulatory rejection. Certified reference standards of this compound are supplied with ISO 17034-compliant certificates of analysis, ensuring metrological traceability [2].

Lamivudine Impurity profiling Reference standard

Enantiomeric Purity Control in Lamivudine Intermediate Synthesis: L-Menthyl vs. D-Menthyl Glyoxylate Hydrate

The (1R,2S,5R) stereochemistry of the menthyl moiety is essential for the synthesis of the correct enantiomer of Lamivudine, (-)-cis-lamivudine (3TC). Using the (1S,2R,5S)-menthyl glyoxylate hydrate (D-menthyl isomer) as a starting material would lead to the unwanted (+)-cis-lamivudine enantiomer, which is inactive against HIV-1 reverse transcriptase. The optical rotation of the target compound is specified as -75° (c=1, MeOH), confirming the L-menthyl configuration . In contrast, the (1S)-enantiomer exhibits a positive rotation of approximately +75°, providing a quantifiable quality control checkpoint [1].

Enantioselective synthesis Lamivudine intermediate Chiral pool

Application Scenarios for (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,2-Dihydroxyacetate (CAS 111969-64-3)


GMP-Compliant Lamivudine API Manufacturing Route

When establishing a commercial route for Lamivudine active pharmaceutical ingredient (API), the L-MGH intermediate is used to construct the oxathiolane ring system with the correct (2R,5S) stereochemistry. The hydrate form's stable crystalline nature simplifies handling in multi-kilogram batch processing, and its defined stoichiometry ensures precise charge calculations, as documented in regulatory process patents [1].

Analytical Method Validation for Lamivudine Drug Product Release

For ANDA filers, CAS 111969-64-3 is purchased as a certified reference standard (Lamivudine Impurity 20) to establish HPLC system suitability and to determine the Limit of Quantitation (LOQ) for this specific process impurity. Its use is mandated by ICH guidelines on impurities in new drug substances, and substitution with a non-specific marker would fail the method validation protocol [2].

Early-Stage Asymmetric Synthesis Scouting with Cost-Sensitive Chiral Auxiliaries

Research groups exploring new hetero-Diels-Alder or ene reactions can procure CAS 111969-64-3 as an economical chiral glyoxylate building block when moderate diastereoselectivity (≤15% de in uncatalyzed high-pressure cycloadditions) is acceptable for initial hit-identification. Should higher selectivity be required, the data from this scaffold serve as a direct baseline for evaluating more expensive auxiliaries like 8-phenylmenthyl glyoxylate [3].

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